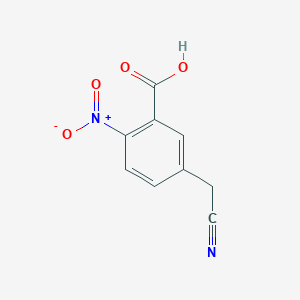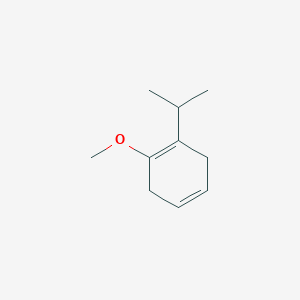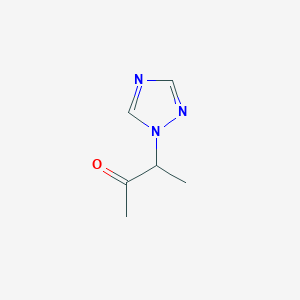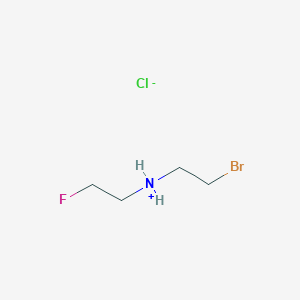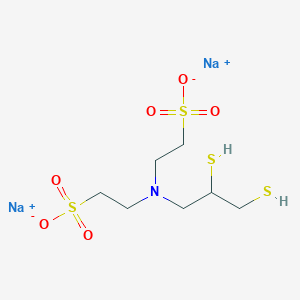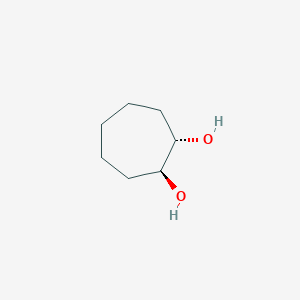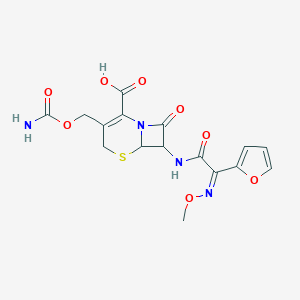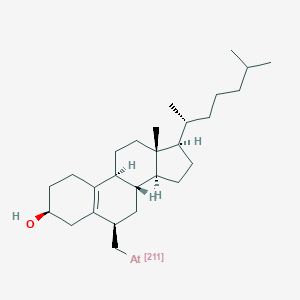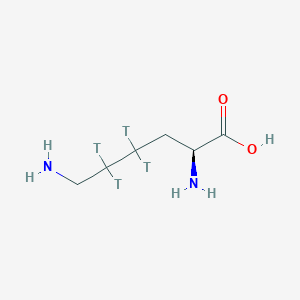
(2S)-2,6-Diamino-4,4,5,5-tetratritiohexanoic acid
描述
(2S)-2,6-Diamino-4,4,5,5-tetratritiohexanoic acid is a synthetic organic compound with potential applications in various scientific fields. Its unique structure, characterized by the presence of multiple amino groups and tritium atoms, makes it an interesting subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,6-Diamino-4,4,5,5-tetratritiohexanoic acid typically involves multi-step organic reactions. One common approach is the asymmetric synthesis, which ensures the desired stereochemistry of the compound. The sequence of reactions may include alkylation, cyclization, and disassembly of intermediate complexes . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
(2S)-2,6-Diamino-4,4,5,5-tetratritiohexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as ozone (O3) or hydrogen peroxide (H2O2) can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents or other electrophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various amine derivatives.
科学研究应用
(2S)-2,6-Diamino-4,4,5,5-tetratritiohexanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: It may be utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which (2S)-2,6-Diamino-4,4,5,5-tetratritiohexanoic acid exerts its effects involves interactions with specific molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The tritium atoms may also play a role in tracing and studying metabolic pathways.
相似化合物的比较
Similar Compounds
(2S)-2,6-Diaminohexanoic acid: Lacks the tritium atoms, making it less suitable for tracing studies.
(2S)-2,6-Diamino-4,4,5,5-tetrahydroxyhexanoic acid: Contains hydroxyl groups instead of tritium, altering its chemical properties.
Uniqueness
(2S)-2,6-Diamino-4,4,5,5-tetratritiohexanoic acid is unique due to the presence of tritium atoms, which provide distinct advantages in research applications, particularly in tracing and studying metabolic processes.
属性
IUPAC Name |
(2S)-2,6-diamino-4,4,5,5-tetratritiohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1/i1T2,2T2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXKERNSBIXSRK-JLFATXTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C([3H])(C[C@@H](C(=O)O)N)C([3H])([3H])CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


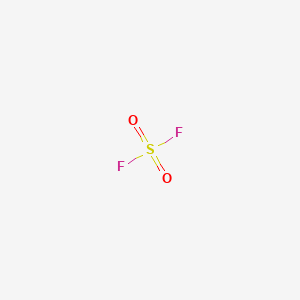
![Phosphonium, triphenyl[(3,4,5-trimethoxyphenyl)methyl]-, chloride](/img/structure/B34956.png)
![Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate](/img/structure/B34960.png)

